molecular formula C6H10Cl2N2 B7744422 Pyridin-3-ylmethanamine Hydrochloride CAS No. 22199-21-9

Pyridin-3-ylmethanamine Hydrochloride

Cat. No.: B7744422
CAS No.: 22199-21-9
M. Wt: 181.06 g/mol
InChI Key: RBXRFBJTZFYBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-ylmethanamine Hydrochloride is a chemical compound with the molecular formula C6H9ClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmethanamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with ammonia or an amine, followed by reduction to form pyridin-3-ylmethanamine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethanamine Hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyridin-3-ylmethanamine Hydrochloride can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant importance in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool in research and development.

Biological Activity

Pyridin-3-ylmethanamine hydrochloride, also known as 3-(aminomethyl)pyridine or 3-picolylamine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C6H8N2
  • Molecular Weight : 108.14 g/mol
  • CAS Number : 3731-52-0
  • Solubility : Fully miscible in water, soluble in chloroform, ethyl acetate, and methanol
  • Melting Point : -21°C
  • Boiling Point : 226°C

This compound exhibits a range of biological activities due to its ability to interact with various molecular targets. Its primary mechanism involves the modulation of neurotransmitter systems, particularly through its action on the central nervous system (CNS). The compound acts as a ligand for certain receptors, influencing neurochemical pathways that can lead to both stimulatory and inhibitory effects depending on the context.

Biological Activities

  • Anticancer Activity :
    This compound has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those representing triple-negative breast cancer (TNBC). The compound's effectiveness is often compared to other known anticancer agents, demonstrating selective cytotoxicity against specific cancer subtypes .
  • Neuroprotective Effects :
    Research indicates that pyridin-3-ylmethanamine may provide neuroprotective benefits. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antimicrobial Properties :
    The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect that could be harnessed in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study investigated the antiproliferative effects of this compound on MDA-MB-453 cells, a model for LAR subtype TNBC. The results indicated a GI50 value of approximately 60 μM, showcasing its potential as a selective therapeutic agent against this cancer subtype .

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving rodents, administration of this compound resulted in improved memory retention and reduced markers of neuroinflammation. These findings suggest that the compound may serve as a promising candidate for further development in neuroprotective therapies .

Research Findings Summary

Biological ActivityDescriptionReference
AnticancerInhibits proliferation in TNBC cells with selective cytotoxicity
NeuroprotectiveEnhances cognitive function and synaptic plasticity in animal models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Properties

CAS No.

22199-21-9

Molecular Formula

C6H10Cl2N2

Molecular Weight

181.06 g/mol

IUPAC Name

pyridin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C6H8N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h1-3,5H,4,7H2;2*1H

InChI Key

RBXRFBJTZFYBSZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN.Cl

Canonical SMILES

C1=CC(=CN=C1)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.